molecular formula C19H11Cl4N3 B2380888 5,6-dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 303144-81-2

5,6-dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No.: B2380888
CAS No.: 303144-81-2
M. Wt: 423.12
InChI Key: BFCORDLRZUKGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a benzimidazole derivative characterized by multiple chlorine substituents. Its molecular formula is C₁₉H₁₁Cl₃N₃, with a molecular weight of 423.12 g/mol . Key structural features include:

  • 5,6-Dichloro substitution on the benzimidazole core.
  • A 2-chlorobenzyl group attached to the N1 position.
  • A 6-chloro-3-pyridinyl moiety at the C2 position.

Computed properties indicate high lipophilicity (XLogP3 = 6.5) and a topological polar surface area (TPSA) of 30.7 Ų, suggesting moderate solubility in polar solvents . The compound’s stability and reactivity are influenced by its electron-withdrawing chlorine substituents, which enhance resistance to metabolic degradation.

Properties

IUPAC Name

5,6-dichloro-1-[(2-chlorophenyl)methyl]-2-(6-chloropyridin-3-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3/c20-13-4-2-1-3-12(13)10-26-17-8-15(22)14(21)7-16(17)25-19(26)11-5-6-18(23)24-9-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCORDLRZUKGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=CN=C(C=C4)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H10Cl5N3
  • Molecular Weight : 457.57 g/mol
  • CAS Number : 303144-82-3

Synthesis and Derivatives

The synthesis of this compound involves the reaction of various substituted benzyl and pyridine derivatives with benzimidazole precursors. Variations in substituents can significantly affect the biological activity of the resulting compounds. For instance, modifications to the chlorobenzyl or pyridinyl groups can enhance lipophilicity and bioavailability, which are critical for their therapeutic efficacy.

Anticancer Activity

Research indicates that compounds within the benzimidazole class exhibit notable anticancer properties. For example, studies have shown that similar benzimidazole derivatives can induce apoptosis in cancer cells through mechanisms involving:

  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to DNA damage and activation of apoptotic pathways.
  • Cell Cycle Arrest : Induction of G2/M phase arrest via upregulation of p21 and phosphorylation of p53 has been observed in related compounds .

In vitro studies on related benzimidazole derivatives have demonstrated effective antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (A375) cells. The minimal inhibitory concentrations (MICs) for these compounds often range from 4 to 64 μg/mL against different strains .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : MIC values as low as 8 μg/mL have been reported for related compounds.
  • Candida albicans : Moderate antifungal activity has been noted with MIC values around 64 μg/mL .

The mechanisms through which these compounds exert their biological effects include:

  • Interference with Mitochondrial Function : Many benzimidazole derivatives disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
  • DNA Damage Response : Induction of DNA strand breaks and subsequent activation of repair pathways contribute to their anticancer effects.
  • Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in critical cellular processes, further contributing to their therapeutic potential .

Case Studies

  • Anticancer Efficacy : A study on a related benzimidazole compound demonstrated its ability to sensitize melanoma cells to radiation therapy by inducing apoptosis through ROS-mediated pathways. This study highlighted the potential for combining such compounds with existing cancer treatments to enhance efficacy .
  • Antimicrobial Research : Another investigation focused on the antibacterial activity of various benzimidazole derivatives against resistant strains of bacteria such as MRSA. The results indicated that certain modifications increased their effectiveness compared to traditional antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5,6-dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole as an anticancer agent. Research indicates that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives showed promising activity against the MDA-MB-231 breast cancer cell line, with notable inhibition rates at low concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate antibacterial activity against strains such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics . Additionally, antifungal activity has been observed against pathogens like Candida albicans and Aspergillus niger, suggesting its potential use in treating infections caused by these organisms .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of benzimidazole derivatives has revealed significant results. Compounds derived from this structure have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, certain derivatives exhibited IC50 values indicating strong inhibition of COX-2, making them candidates for further development as anti-inflammatory drugs .

Pesticidal Activity

The compound is also being investigated for its potential use as a pesticide. Its structural characteristics suggest efficacy against various pests and pathogens in agricultural settings. The chlorinated benzene rings may enhance its lipophilicity, allowing better penetration into plant tissues and increased effectiveness in pest control .

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes including halogenation and coupling reactions. These methods allow for the introduction of various substituents that can modulate its biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the chlorinated phenyl and pyridine rings have been shown to influence both potency and selectivity towards specific biological targets such as COX enzymes or cancer cell lines .

Case Studies

StudyFocusFindings
Moneer et al., 2021AnticancerSignificant antiproliferative effects against MDA-MB-231 cells with low IC50 values.
Prajapat & Talesara, 2016Anti-inflammatoryNotable inhibition of COX enzymes; compounds exhibited higher efficacy than standard drugs like diclofenac.
Sharma et al., 2017AnalgesicCompounds showed up to 97% reduction in inflammation compared to controls.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine substituents at positions 5, 6, and on the pyridinyl group are susceptible to nucleophilic substitution under controlled conditions.

Reaction Conditions Nucleophile Product Yield Source
KOH in DMF, 80°C, 12 hHydroxide5,6-Dihydroxy derivatives68%
NaSMe in ethanol, reflux, 6 hThiolate5,6-Bis(methylthio) analog72%
NH3 (g), THF, 100°C, 24 hAmmonia5,6-Diamino substituted compound45%

Mechanistic Insights :

  • Electron-withdrawing groups (Cl, pyridinyl) activate the aromatic ring for SNAr.

  • Steric hindrance from the chlorobenzyl group reduces reactivity at position 1 .

Oxidation Reactions

The benzimidazole core and chlorinated side chains undergo oxidation under strong oxidizing agents.

Oxidizing Agent Conditions Product Application Source
KMnO4Acidic H2O, 60°C, 4 hBenzimidazole-2,3-dione derivativePrecursor for antitumor agents
H2O2, FeCl3CH3CN, RT, 8 hOxidized pyridinyl group to N-oxideEnhanced bioavailability

Key Findings :

  • Oxidation of the pyridinyl group improves solubility but reduces metabolic stability .

  • Over-oxidation of the benzimidazole ring can lead to ring-opening side products.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions via its halogen substituents.

Coupling Type Catalyst System Partner Product Yield Source
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME, 90°CPhenylboronic acid5,6-Dichloro-2-(biphenyl-3-yl) derivative83%
UllmannCuI, 1,10-phenanthroline, DMF4-AminopyridinePyridinyl-amine functionalized analog65%

Optimization Notes :

  • Microwave-assisted Suzuki reactions reduce reaction time to 30 min with comparable yields .

  • Steric bulk at position 1 limits coupling efficiency at adjacent sites .

Reductive Dehalogenation

Selective removal of chlorine atoms is achieved via catalytic hydrogenation.

Reduction Method Conditions Target Position Product Yield Source
H2 (1 atm), Pd/C, EtOHRT, 6 hPyridinyl-Cl6-Chloro-pyridinyl derivative91%
Zn dust, NH4Cl, THF/H2OReflux, 3 h5,6-Cl on benzimidazoleMono-dechlorinated compound78%

Selectivity Trends :

  • Pyridinyl chlorine is more reactive than benzimidazole-bound chlorines .

  • Zinc-mediated reduction preserves the benzyl chloride group.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems.

Reagent Conditions Product Biological Activity Source
NH2NH2, EtOHReflux, 12 hTriazolo-fused benzimidazoleAnticancer (IC50 = 1.2 µM)
CS2, KOH, DMF120°C, 8 hThiazolo[4,5-b]benzimidazoleAntifungal (MIC = 8 µg/mL)

Synthetic Utility :

  • Triazolo derivatives show enhanced COX-2 inhibition (78.68% at 10 µM) .

  • Thiazolo analogs exhibit broad-spectrum antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Properties Reference
5,6-Dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole C₁₉H₁₁Cl₃N₃ 423.12 Baseline compound with 5,6-dichloro, 2-chlorobenzyl, and 6-chloro-3-pyridinyl groups. High lipophilicity (XLogP3=6.5); moderate TPSA (30.7 Ų).
2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole C₂₀H₁₅Cl₃N₃ 422.96 Replaces 2-chlorobenzyl with 3,4-dichlorobenzyl ; adds 5,6-methyl groups . Methyl groups may enhance steric bulk and metabolic stability.
1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole C₂₁H₁₈ClN₃ 347.84 Substitutes 2-chlorobenzyl with benzyl ; includes 5,6-methyl groups . Lower molecular weight; higher predicted density (1.22 g/cm³).
5,6-Dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole C₁₉H₁₁Cl₄N₃ 423.12 Shifts benzyl Cl to 3-position ; pyridinyl Cl to 2-position . Altered dipole moment due to substituent repositioning.
5-[5,6-Dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone C₁₉H₁₂Cl₃N₃O 404.68 Replaces 6-chloro-3-pyridinyl with pyridinone (ketone group). Increased polarity due to the pyridinone moiety; potential for H-bonding.

Key Observations:

Substituent Position Effects: The position of chlorine on the benzyl group (e.g., 2-chloro vs. 3-chloro) alters electronic distribution and steric interactions. For instance, the 3-chlorobenzyl derivative may exhibit different binding affinities compared to the 2-chlorobenzyl parent compound. Pyridinyl substituent position (2-chloro vs.

Functional Group Modifications: Methyl groups (e.g., in and ) increase hydrophobicity and may enhance stability against oxidative metabolism. Pyridinone substitution introduces a polar ketone group, improving aqueous solubility but reducing membrane permeability .

Molecular Weight and Lipophilicity: Compounds with additional methyl groups (e.g., ) have higher molecular weights but comparable lipophilicity to the parent compound. The pyridinone derivative has a lower molecular weight (404.68 g/mol) and higher polarity, making it distinct in solubility profiles.

Q & A

Q. What are the optimal synthetic routes for preparing 5,6-dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via alkylation of 5,6-dichloro-2-substituted benzimidazoles with substituted benzyl halides. Key steps include:

  • Nucleophilic substitution : React 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1H-benzimidazole with 2-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to facilitate deprotonation and alkylation .
  • Purification : Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC (>95% purity threshold) .
  • Yield optimization : Elevated temperatures (70–80°C) and extended reaction times (12–24 hrs) improve alkylation efficiency. Confirm completion via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this benzimidazole derivative, and what critical data should be reported?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent environments. For example, the 2-chlorobenzyl group shows distinct aromatic proton splitting (δ 7.2–7.5 ppm) and a benzylic CH₂ signal (δ ~5.2 ppm) .
  • IR spectroscopy : Confirm functional groups (e.g., C-Cl stretches at 550–650 cm⁻¹, aromatic C=C at 1450–1600 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm the structure .
  • Elemental analysis : Report %C, %H, %N within ±0.4% of theoretical values to validate purity .

Q. How should researchers design initial biological screening assays to evaluate antiviral activity?

Methodological Answer:

  • Cytotoxicity assays : Use MTT or XTT assays on human fibroblast cells (e.g., MRC-5) to determine CC₅₀ (50% cytotoxic concentration) .
  • Antiviral testing :
    • HCMV/HSV-1 : Perform plaque reduction assays in infected cells, reporting EC₅₀ values (effective concentration for 50% viral inhibition) .
    • HIV : Use reverse transcriptase inhibition assays or p24 antigen ELISA to compare activity against wild-type and drug-resistant strains .
  • Selectivity Index (SI) : Calculate SI = CC₅₀/EC₅₀; prioritize compounds with SI >10 for further study .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzimidazole derivatives, and what challenges arise during refinement?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/methanol) at 4°C. High chlorine content may enhance heavy-atom phasing .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Refinement (SHELXL) : Address disorder in the 2-chlorobenzyl group using PART/ISOR restraints. Validate with R₁ (<5%) and wR₂ (<15%) .
  • Challenges : Twinning or low-resolution data may require alternative software (e.g., PHENIX) for molecular replacement .

Q. How can structure-activity relationship (SAR) studies reconcile discrepancies in antiviral activity across related benzimidazoles?

Methodological Answer:

  • Substituent analysis : Compare analogues with varying halogen positions (e.g., 5,6-dichloro vs. 5-chloro). Chlorine at the 2-position enhances HIV activity but reduces HCMV inhibition .
  • Mechanistic insights : Test against drug-resistant HIV strains to determine if activity is RT-independent, suggesting a novel target .
  • Computational modeling : Perform docking studies (e.g., MOE software) to assess binding to HCMV UL54 polymerase vs. HIV integrase .

Q. What methodological approaches are recommended for analyzing thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂. A sharp weight loss >250°C indicates decomposition of the benzimidazole core .
  • Differential thermal analysis (DTA) : Identify endothermic peaks (melting) and exothermic events (decomposition). Cross-reference with IR to detect gaseous byproducts (e.g., HCl release) .
  • Kinetic analysis : Use the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) of degradation, informing storage conditions .

Q. How can researchers resolve contradictions in biological data, such as activity against HIV but inactivity against HCMV?

Methodological Answer:

  • Target profiling : Screen against a panel of viral enzymes (e.g., HIV integrase, HCMV DNA polymerase) to identify primary targets .
  • Cellular uptake studies : Measure intracellular concentrations via LC-MS to rule out permeability issues in HCMV assays .
  • Resistance selection : Passage HIV in the presence of the compound to identify mutations, clarifying the mechanism of action .

Q. What advanced computational strategies predict binding modes and optimize potency?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with HIV integrase) over 100 ns to assess binding stability .
  • QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity (Cl, Br) with antiviral EC₅₀ values .
  • Free energy perturbation (FEP) : Calculate ΔΔG for halogen substitutions to prioritize synthetic targets .

Q. Table 1. Key Synthetic Parameters for Alkylation Reactions

ParameterOptimal ConditionReference
SolventDMF
Temperature70–80°C
Reaction Time12–24 hrs
BaseK₂CO₃
Yield50–65%

Q. Table 2. Biological Activity Profile

AssayEC₅₀ (μM)CC₅₀ (μM)SIReference
HCMV>100>100<1
HIV (Wild-type)2.55020
HIV (Drug-resistant)5.8559.5

Q. Notes

  • Avoid commercial suppliers (e.g., BenchChem) per reliability guidelines.
  • Structural ambiguity in crystallography may require complementary techniques like NMR-assisted refinement .
  • For SAR studies, prioritize halogenated analogues to exploit electronic and steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.